![molecular formula C10H15NO4S B049142 [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate CAS No. 114860-09-2](/img/structure/B49142.png)
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist. It is widely used in the treatment of hypertension and benign prostatic hyperplasia. In addition to its clinical applications, Prazosin has been used in scientific research to investigate its mechanism of action, physiological effects, and potential therapeutic applications.
Mechanism Of Action
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate works by selectively blocking alpha-1 adrenergic receptors, which are found in smooth muscle cells in blood vessels and the prostate gland. By blocking these receptors, [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate causes relaxation of the smooth muscle and dilation of blood vessels, resulting in a decrease in blood pressure.
Biochemical And Physiological Effects
In addition to its effects on blood pressure, [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate has been shown to have other physiological effects. It has been found to decrease heart rate and cardiac output, as well as increase urine flow rate. [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.
Advantages And Limitations For Lab Experiments
One advantage of using [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate in lab experiments is its well-established mechanism of action and pharmacological properties. However, one limitation is that it is a relatively non-specific alpha-1 adrenergic receptor antagonist, meaning that it may also affect other receptors and have off-target effects.
Future Directions
There are several potential future directions for research on [4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate. One area of interest is its potential use in the treatment of PTSD, as mentioned earlier. Other potential applications include its use in the treatment of hypertension and other cardiovascular conditions, as well as its anti-inflammatory effects. Further research is also needed to better understand its mechanism of action and potential off-target effects.
Synthesis Methods
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate can be synthesized through a multi-step process starting from 4-chloro-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using iron and hydrochloric acid. The resulting compound is then reacted with 2-bromo-1-(methylamino)propane to form the desired product.
Scientific Research Applications
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate has been extensively studied for its effects on the cardiovascular system, particularly its ability to lower blood pressure. It has also been investigated for its potential use in the treatment of post-traumatic stress disorder (PTSD) due to its ability to block the effects of norepinephrine, a neurotransmitter involved in the stress response.
properties
CAS RN |
114860-09-2 |
|---|---|
Product Name |
[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate |
Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
[4-[2-(methylamino)propyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C10H15NO4S/c1-8(11-2)7-9-3-5-10(6-4-9)15-16(12,13)14/h3-6,8,11H,7H2,1-2H3,(H,12,13,14) |
InChI Key |
INDPFEUVIBZCGR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OS(=O)(=O)O)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OS(=O)(=O)O)NC |
synonyms |
P-SAE pholedrine sulfuric acid este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



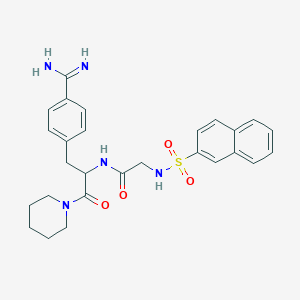
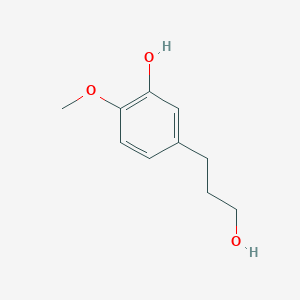
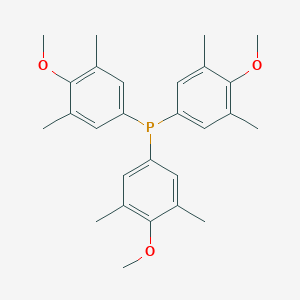
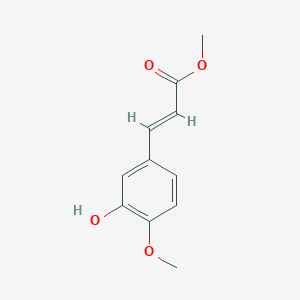
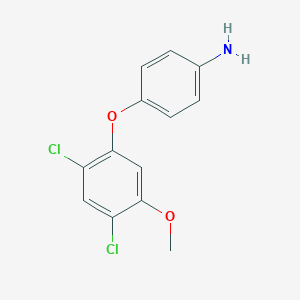
![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)
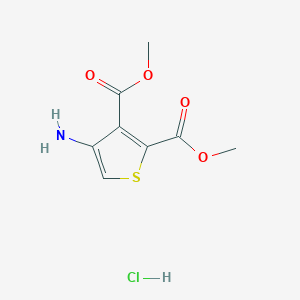
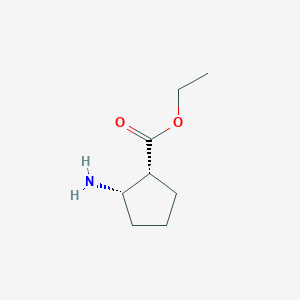
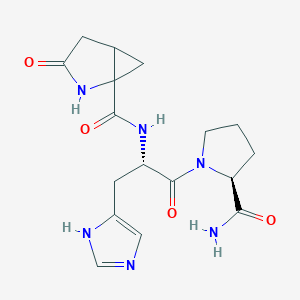
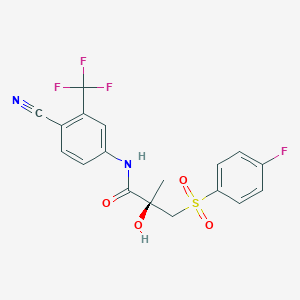
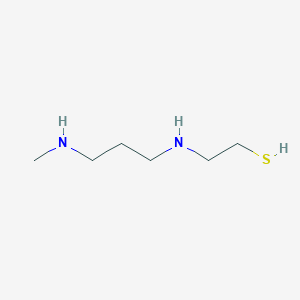
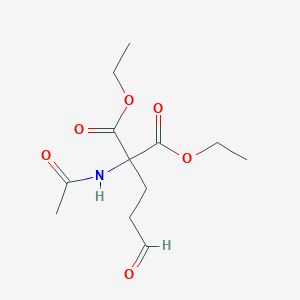
![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)
![Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-](/img/structure/B49088.png)